molecular formula C12H8F2O B3046020 4-(2,5-Difluorophenyl)phenol CAS No. 1181291-45-1

4-(2,5-Difluorophenyl)phenol

Cat. No.: B3046020
CAS No.: 1181291-45-1
M. Wt: 206.19
InChI Key: XUHLQULAIOCLOY-UHFFFAOYSA-N
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Description

4-(2,5-Difluorophenyl)phenol is an organic compound that belongs to the class of phenols. Phenols are formed by replacing one hydrogen atom from an aromatic hydrocarbon with a –OH group . It is commonly used in scientific experiments and has gained significant attention due to its potential therapeutic and medicinal properties.


Synthesis Analysis

The synthesis of this compound involves several steps. A common route involves the reaction of 2,5-difluorobenzaldehyde with 4-bromo-2-aminophenol in the presence of a base such as sodium hydroxide . The resulting product is characterized by several techniques such as NMR, IR, and mass spectrometry .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenol moiety attached to a benzene ring. The phenol moiety is a hydroxyl derivative of benzene, wherein a –OH group is attached to the benzene ring . The molecular weight of this compound is 206.19 .


Chemical Reactions Analysis

Phenols, including this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They can also undergo oxidation to yield quinones .


Physical and Chemical Properties Analysis

Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The solubility of phenols in water decreases with the addition of other hydrophobic groups in the ring .

Safety and Hazards

4-(2,5-Difluorophenyl)phenol may cause skin irritation, serious eye irritation, and respiratory irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Mechanism of Action

Target of Action

4-(2,5-Difluorophenyl)phenol is a type of organoboron reagent . Organoboron reagents are widely used in Suzuki–Miyaura (SM) cross-coupling reactions, which are arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reactions to date . The primary targets of this compound are the carbon atoms in organic compounds that are involved in the SM cross-coupling reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron reagent (such as this compound) transfers an organic group from boron to a transition metal, such as palladium . This results in the formation of a new carbon–carbon bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the SM cross-coupling reaction pathway . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which can lead to the synthesis of complex organic compounds .

Pharmacokinetics

It’s known that the compound has a molecular weight of 20619 , which could influence its bioavailability

Result of Action

The primary molecular effect of this compound’s action is the formation of new carbon–carbon bonds . This can lead to the synthesis of complex organic compounds, which can have various cellular effects depending on the specific compounds formed .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reactions in which the compound is involved are known to be exceptionally mild and functional group tolerant . This means that these reactions can occur in a wide range of conditions.

Properties

IUPAC Name

4-(2,5-difluorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O/c13-9-3-6-12(14)11(7-9)8-1-4-10(15)5-2-8/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHLQULAIOCLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680710
Record name 2',5'-Difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181291-45-1
Record name 2',5'-Difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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